Lys-CoA TFA as a selective p300 histone acetyltransferase inhibitor
Lys-CoA TFA as a selective p300 histone acetyltransferase inhibitor
An In-depth Technical Guide to Lys-CoA TFA: A Selective p300 Histone Acetyltransferase Inhibitor
This technical guide provides a comprehensive overview of Lys-CoA trifluoroacetate (TFA), a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). We will delve into its mechanism of action, inhibitory profile, detailed experimental protocols, and applications as a critical research tool in epigenetics and drug discovery.
Introduction: The Role of p300 and the Need for Selective Inhibitors
The E1A-binding protein p300 (also known as EP300 or KAT3B) and its close homolog, CREB-binding protein (CBP), are master transcriptional co-activators. They play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, apoptosis, and DNA repair[1][2]. A key function of p300/CBP is their intrinsic histone acetyltransferase (HAT) activity. By transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins, p300 neutralizes the positive charge, leading to a more relaxed chromatin structure[3][4]. This "open" chromatin state generally facilitates gene transcription.
Given the central role of p300 in gene regulation, its dysregulation is implicated in numerous diseases, most notably cancer[5][6]. This has made p300 a compelling therapeutic target. The development of potent and selective inhibitors is crucial to dissecting its specific biological functions and for validating its therapeutic potential. Lys-CoA has emerged as a benchmark selective inhibitor for these purposes[7].
Mechanism of Action: A Bisubstrate Analog Exploiting a "Hit-and-Run" Mechanism
Unlike many other histone acetyltransferases that follow a classic ternary complex mechanism, p300 employs a distinct Theorell-Chance , or "hit-and-run," catalytic mechanism[3][4][8]. In this model, p300 first forms a stable, high-affinity complex with its cofactor, acetyl-CoA. Subsequently, the lysine-containing protein substrate transiently associates with the enzyme's active site, receives the acetyl group, and then rapidly dissociates[1][9].
Lys-CoA is a synthetic bisubstrate analog , ingeniously designed to mimic both substrates involved in the acetylation reaction. It consists of a lysine moiety covalently linked to a coenzyme A molecule[3]. This dual nature allows it to occupy both the acetyl-CoA binding tunnel and the lysine substrate binding pocket within the p300 active site simultaneously[3]. The crystal structure of the p300 HAT domain in complex with Lys-CoA confirms this binding mode, revealing extensive interactions that stabilize the complex and effectively block the binding of both natural substrates[5][10]. This potent and specific interaction makes Lys-CoA a powerful inhibitor of p300's catalytic activity.
Caption: p300 catalytic cycle and Lys-CoA inhibition mechanism.
Quantitative Data: Inhibitory Profile and Selectivity
Lys-CoA TFA is characterized by its high potency against p300 and remarkable selectivity over other HAT families, such as the GNAT superfamily member PCAF (p300/CBP-associated factor). This selectivity is a direct consequence of the differences in catalytic mechanisms and active site architecture between these enzymes[11].
| Compound | Target Enzyme | IC50 Value | Selectivity vs. PCAF | Reference(s) |
| Lys-CoA TFA | p300 | 50 - 500 nM | >100-fold | [11][12][13][14][] |
| Lys-CoA TFA | PCAF | ~200 µM | - | [11][12][16] |
| H3-CoA-20 | p300 | ~200 µM | - | [11] |
| H3-CoA-20 | PCAF | ~300 nM | >600-fold vs. p300 | [11] |
Table 1: Comparative inhibitory activity of Lys-CoA TFA and H3-CoA-20.
This high degree of selectivity makes Lys-CoA an invaluable tool for distinguishing the specific cellular functions of p300 from those of PCAF[11]. Functionally, this potent inhibition of HAT activity translates into the suppression of p300-dependent transcriptional activation, both in vitro and in cellular systems when using cell-permeable analogs[6][12].
Experimental Protocols
Rigorous biochemical and cellular assays are essential for characterizing HAT inhibitors. Below are detailed methodologies for key experiments involving Lys-CoA.
This is a direct and sensitive "gold standard" method to quantify the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
Inhibitor Pre-incubation: Add recombinant human p300 enzyme to the buffer. Add varying concentrations of Lys-CoA TFA (or DMSO as a vehicle control). Pre-incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the substrates: a histone peptide (e.g., H3 or H4 peptide) or core histones, and [¹⁴C]-acetyl-CoA.
-
Incubation: Incubate the reaction at 30°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with carbonate-bicarbonate buffer (pH 9.2) to remove unincorporated [¹⁴C]-acetyl-CoA.
-
Quantification: Measure the retained radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the HAT activity.
-
Data Analysis: Calculate the percent inhibition for each Lys-CoA concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic mechanism of histone acetyltransferase p300: from the proton transfer to acetylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and chemistry of the p300/CBP and Rtt109 histone acetyltransferases: Implications for histone acetyltransferase evolution and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 6. researchgate.net [researchgate.net]
- 7. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biorbyt.com [biorbyt.com]
- 13. Lys-CoA TFA|CAS 0|DC Chemicals [dcchemicals.com]
- 14. medchemexpress.com [medchemexpress.com]
- 16. Lys-CoA (5103) by Tocris, Part of Bio-Techne [bio-techne.com]
